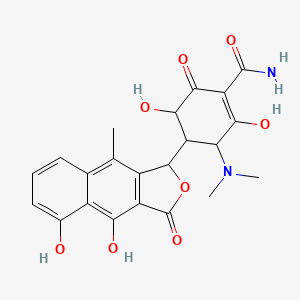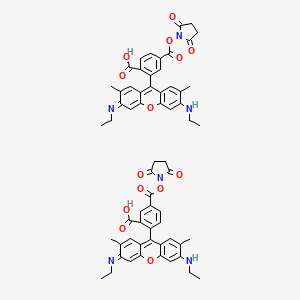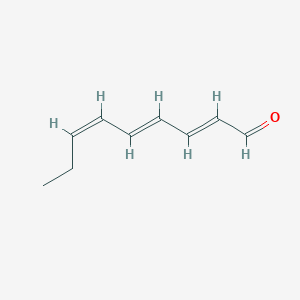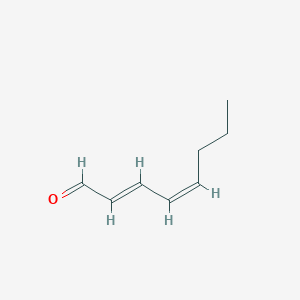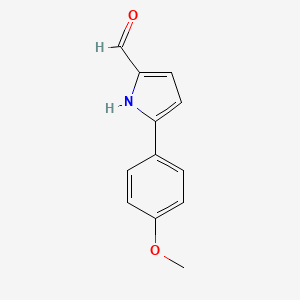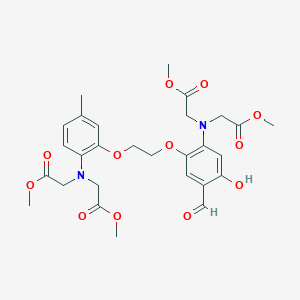
FG 488 BAPTA-1, AM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FG 488 BAPTA-1, AM is a compound that has garnered attention in scientific research for its ability to chelate calcium ions. The significance of this compound stems from its utility in studying calcium dynamics within biological systems, where calcium plays a crucial role in various cellular processes. The following sections delve into the synthesis, molecular structure analysis, chemical reactions, and properties of FG 488 BAPTA-1, AM.
Synthesis Analysis
The synthesis of BAPTA-related compounds involves a series of chemical reactions aiming at creating a chelator with high specificity and affinity for calcium ions. The process typically includes the formation of the BAPTA core through the reaction of substituted 2-nitrophenol, leading to various BAPTA derivatives with enhanced calcium chelation capabilities (He et al., 2009).
Molecular Structure Analysis
The molecular structure of BAPTA-AM derivatives is designed to enable efficient calcium binding. This involves the incorporation of ether oxygen atoms and nitrogen, forming a chelating agent that selectively binds to calcium ions over other metal ions, such as magnesium, due to its specific structural features. The tetraacetic acid moiety in BAPTA enhances its calcium affinity, making it an effective tool for calcium ion chelation (Gerig et al., 1987).
Chemical Reactions and Properties
BAPTA-AM undergoes hydrolysis in biological environments, releasing the active BAPTA chelator that binds to calcium ions, thereby affecting calcium dynamics within cells. This property is exploited in studies investigating the role of calcium in cellular functions and signaling pathways. The ability of BAPTA-AM to chelate calcium is crucial for its application in biological research, highlighting its importance in understanding calcium-mediated processes (Wen-ying, 2008).
Physical Properties Analysis
The physical properties of BAPTA-AM, such as solubility and stability, are essential for its application in experimental settings. The design of BAPTA-AM ensures that it is membrane-permeable, allowing for efficient cellular uptake and subsequent release of the BAPTA chelator within the cytoplasm to bind calcium ions. This property is vital for its use in live cell imaging and studies of calcium signaling (Paschen et al., 2003).
科学的研究の応用
Calcium Imaging in Living Cells
FG 488 BAPTA-1, AM is extensively used in fluorescence lifetime imaging (FLIM) to study calcium dynamics in living cells. A fast FLIM system developed for this purpose can acquire images at hundreds of frames per second, making it suitable for quantitative biological experiments. This system has been evaluated in calcium imaging experiments on beating neonatal rat myocytes, demonstrating the compound's utility in monitoring calcium levels with high temporal resolution. Oregon Green Bapta derivatives, including FG 488 BAPTA-1, AM, have shown shifted sensitivity ranges to low calcium concentrations when used as lifetime dyes, indicating their effectiveness in FLIM-based calcium imaging across a range of concentrations (Agronskaia, L., Tertoolen, L., & Gerritsen, H. (2004)).
Study of Calcium Binding Kinetics
The kinetics of calcium binding to proteins like calbindin-D(28K) have been studied using FG 488 BAPTA-1, AM. Flash photolysis of caged Ca2+ combined with analysis of fluorescence transients has revealed calbindin-D(28K) binds Ca2+ with at least two distinct kinetic patterns. This approach, utilizing FG 488 BAPTA-1, AM, provides a novel method for kinetic parameter derivation, offering valuable insights into the calcium binding properties of biologically significant proteins (Nägerl, U., Novo, D., Módy, I., & Vergara, J. (2000)).
Enhancement of Research Tools
FG 488 BAPTA-1, AM contributes to the enhancement of research tools, such as the development of advanced fluorescence lifetime imaging systems. These systems allow for the rapid and sensitive detection of calcium ions in living cells, enabling detailed studies of cellular processes that depend on calcium signaling. The use of FG 488 BAPTA-1, AM in such systems exemplifies its role in pushing the boundaries of research methodologies, providing researchers with powerful tools to explore the complexities of calcium dynamics (Agronskaia et al., 2004).
Safety And Hazards
将来の方向性
FG 488 BAPTA-1, AM has potential for use in various experimental scenarios, for example, dextran versions for reduced leakage and compartmentalization and BAPTA conjugates for detecting high-amplitude calcium transients . It is also suitable for use in fluorescence microscopy, fluorescence microplate assays, or flow cytometry .
特性
CAS番号 |
244167-57-5 |
|---|---|
製品名 |
FG 488 BAPTA-1, AM |
分子式 |
C59H53F2N3O26 |
分子量 |
1258.07 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



